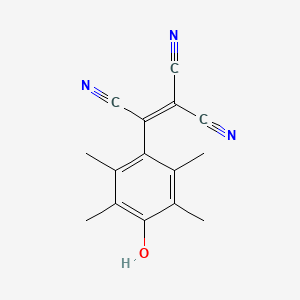
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, multiple methyl groups, and three nitrile groups attached to an ethene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2,3,5,6-tetramethylbenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the ethene derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Reduction: Formation of (4-amino-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-dicarbonitrile: Lacks one nitrile group compared to the original compound.
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tetracarbonitrile: Contains an additional nitrile group.
Uniqueness
(4-Hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its multiple nitrile groups make it particularly versatile for various chemical transformations and applications in research and industry.
特性
CAS番号 |
97218-72-9 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(4-hydroxy-2,3,5,6-tetramethylphenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H13N3O/c1-8-10(3)15(19)11(4)9(2)14(8)13(7-18)12(5-16)6-17/h19H,1-4H3 |
InChIキー |
FZWNIHGBWAOJJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C(=C(C#N)C#N)C#N)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


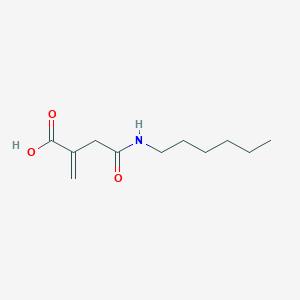
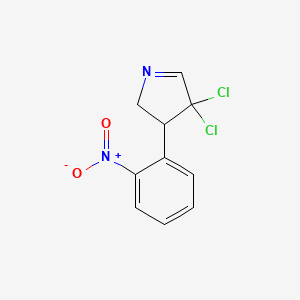
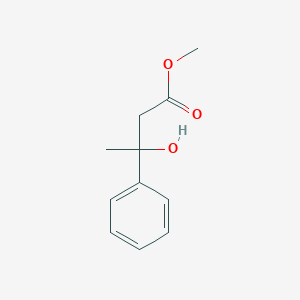

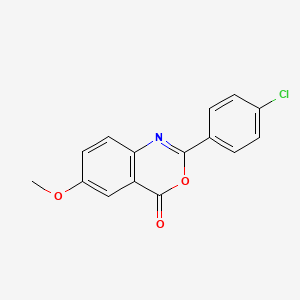
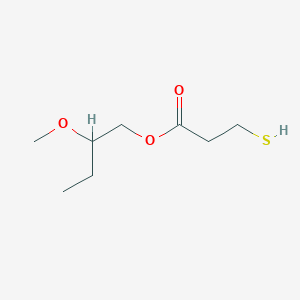
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
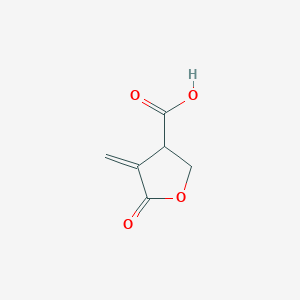
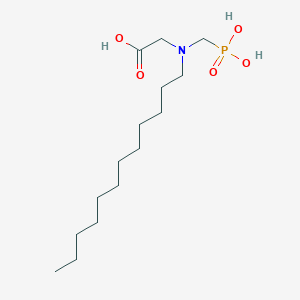
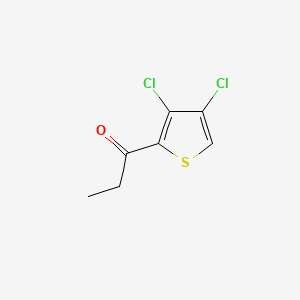
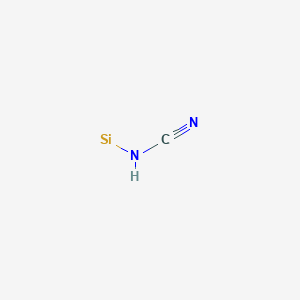
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

